molecular formula C7H9NO3 B7821588 2-Hydroxybenzoic acid monoammonium salt

2-Hydroxybenzoic acid monoammonium salt

Cat. No.: B7821588
M. Wt: 155.15 g/mol
InChI Key: BOFZOTMTKBQRAB-UHFFFAOYSA-N
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Description

2-Hydroxybenzoic acid monoammonium salt is an organic compound with the chemical formula C7H9NO3. It appears as a lustrous crystal or white crystalline powder and is known for its stability under normal conditions. This compound is primarily used in the production of fluorescent whitening agents and has applications in various industries, including dyes, pharmaceuticals, rubber, and pesticides .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxybenzoic acid monoammonium salt can be synthesized through the reaction of salicylic acid with ammonium hydroxide. The reaction typically occurs in an aqueous medium, where salicylic acid is dissolved in water, and ammonium hydroxide is added gradually. The mixture is then heated to facilitate the reaction, resulting in the formation of ammonium salicylate and water as a byproduct.

Industrial Production Methods

In industrial settings, the production of ammonium salicylate involves similar principles but on a larger scale. The process includes the careful control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity. The final product is then crystallized, filtered, and dried for use in various applications .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxybenzoic acid monoammonium salt undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form salicylic acid and other byproducts.

    Reduction: Under specific conditions, it can be reduced to form different derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

Scientific Research Applications

2-Hydroxybenzoic acid monoammonium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ammonium salicylate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes, leading to anti-inflammatory and analgesic effects. The compound’s ability to form hydrogen bonds with various biomolecules also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

2-Hydroxybenzoic acid monoammonium salt can be compared with other salicylate compounds such as sodium salicylate, potassium salicylate, and magnesium salicylate. While all these compounds share similar chemical structures and properties, ammonium salicylate is unique due to its specific applications in the production of fluorescent whitening agents and its stability under various conditions. Other similar compounds include:

This compound stands out for its versatility and effectiveness in various industrial and scientific applications, making it a valuable compound in multiple fields.

Properties

IUPAC Name

azane;2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3.H3N/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFZOTMTKBQRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)O.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless or white, odorless solid; discolors on light exposure; [Merck Index]
Record name Ammonium salicylate
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CAS No.

528-94-9, 31295-34-8
Record name Ammonium salicylate
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Record name Ammonium salicylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ammonium salicylate
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Record name Ammonium salicylate
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Record name AMMONIUM SALICYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Hydroxybenzoic acid monoammonium salt
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